molecular formula C11H9IN2O2 B7893596 4-((4-Iodo-1H-pyrazol-1-yl)methyl)benzoic acid

4-((4-Iodo-1H-pyrazol-1-yl)methyl)benzoic acid

Cat. No.: B7893596
M. Wt: 328.11 g/mol
InChI Key: DCKDPAIIXSOFBS-UHFFFAOYSA-N
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Description

4-((4-Iodo-1H-pyrazol-1-yl)methyl)benzoic acid is an organic compound that features a pyrazole ring substituted with an iodine atom and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Iodo-1H-pyrazol-1-yl)methyl)benzoic acid typically involves the condensation of 4-iodopyrazole with a benzyl halide derivative, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of polar solvents like methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-Iodo-1H-pyrazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-((4-Iodo-1H-pyrazol-1-yl)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Iodo-1H-pyrazol-1-yl)methyl)benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and applications. Its iodine substitution also provides a handle for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-[(4-iodopyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKDPAIIXSOFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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